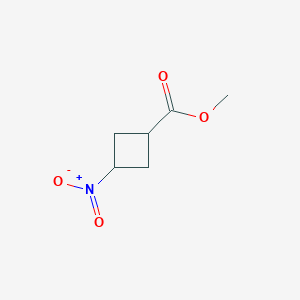

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-nitrocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-11-6(8)4-2-5(3-4)7(9)10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCGPUYPMSQZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives followed by esterification. One common method includes the nitration of cyclobutane-1-carboxylic acid using nitric acid under controlled conditions to introduce the nitro group. The resulting nitrocyclobutane-1-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate.

Substitution: Various substituted cyclobutane derivatives.

Hydrolysis: Cyclobutane-1-carboxylic acid and methanol.

Scientific Research Applications

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the cyclobutane ring critically determines physical and chemical properties. Key analogs and their characteristics are summarized below:

Key Observations :

- Nitro Group : The nitro substituent in the target compound enhances electrophilicity and thermal stability compared to hydroxymethyl or hydroxy analogs, which are prone to oxidation or dehydration .

- Halogen vs. Nitro : Bromomethyl groups (e.g., ) enable SN2 reactions, whereas nitro groups favor aromatic substitution or reduction pathways.

Reactivity Comparison :

Structural and Conformational Analysis

X-ray crystallography data for related compounds (e.g., ) reveal that substituents influence ring puckering and hydrogen-bonding networks:

- Cyclobutane Ring Strain : All cyclobutane derivatives exhibit ring strain, but nitro groups may exacerbate distortion due to steric and electronic repulsion.

- Hydrogen Bonding : Hydroxymethyl and hydroxy analogs form intramolecular H-bonds, stabilizing specific conformations, whereas nitro groups rely on dipole interactions .

Biological Activity

Methyl (1R,3R)-3-nitrocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring, which introduces significant strain and reactivity. The presence of the nitro group at the 3-position enhances electrophilicity, making it a candidate for various chemical reactions.

Molecular Formula

- Molecular Formula: CHNO

- Molecular Weight: 171.15 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interfere with the activity of enzymes that catalyze the oxidative metabolism of drugs or xenobiotics.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of cell wall synthesis or function.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 22 µM

These findings suggest that the compound has significant potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Activity

In another study aimed at evaluating the antimicrobial properties of this compound, the following results were obtained:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.